REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>O>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH:8][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reactions were carried out in a 100 ml three-necked flask
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The reflux condenser was connected to a cooling bath
|
Type
|
CUSTOM
|
Details
|
The top of the condenser was connected to a cold trap
|
Type
|
CUSTOM
|
Details
|
The reaction flask was purged with argon
|
Type
|
CUSTOM
|
Details
|
removal of oxygen
|
Type
|
ADDITION
|
Details
|
xH2O and 1,4-butynedioldiacetate (BDD) and 1-octene)] were added to the flask under inert conditions
|
Type
|
CUSTOM
|
Details
|
a slow hydrogen sparge (2 bubbles per second)
|
Type
|
TEMPERATURE
|
Details
|
maintained during the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
Samples were taken at regular intervals with a syringe through the septum
|
Type
|
CUSTOM
|
Details
|
quenched with a mixture of toluene and two drops of t-butylhydroperoxide
|
Name
|
1-octene
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Name
|
7-tetradecene
|
Type
|
product
|
Smiles
|
CCCCCCC=CCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |